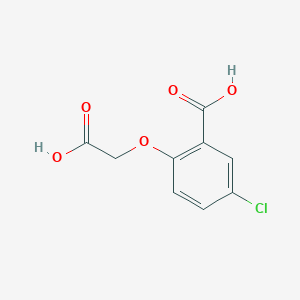

2-(Carboxymethoxy)-5-chlorobenzoic acid

Description

Contextualization of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids represent a cornerstone class of molecules in modern chemical research, valued for their versatility as synthetic building blocks. preprints.orgontosight.ai These aromatic carboxylic acids, characterized by a central benzoic acid core with one or more functional groups attached to the phenyl ring, are instrumental in the synthesis of a vast array of more complex molecules. ontosight.ai Their utility spans numerous scientific domains, from materials science to agrochemicals.

In the field of medicinal chemistry and drug discovery, substituted benzoic acids are particularly prominent. Researchers have found that compounds containing a benzoic acid nucleus exhibit significant potential as therapeutic agents, including for cancer treatment. preprints.org The benzoic acid scaffold is a key component in the synthesis of various bioactive molecules and approved drugs. ontosight.ai The specific nature and position of the substituents on the benzene (B151609) ring allow for the fine-tuning of the molecule's physicochemical properties, which in turn influences its biological activity and potential therapeutic applications. nih.gov This adaptability makes them attractive starting points for developing novel inhibitors for biological targets, such as protein phosphatases, which are implicated in diseases like cancer. nih.gov

Significance of 2-(Carboxymethoxy)-5-chlorobenzoic Acid within Advanced Chemical and Biological Sciences

This compound is a specific derivative within the broader class of substituted benzoic acids. Its primary significance in advanced chemical sciences lies in its function as a specialized chemical intermediate. It serves as a precursor in organic synthesis for creating more complex heterocyclic structures. Notably, it is used in the preparation of 5-chloro-1-benzofuran-3-one, a compound that is itself a useful reactant for synthesizing various benzofuran (B130515) derivatives. chemicalbook.com Benzofurans are an important class of heterocyclic compounds that form the structural framework of many medicinally significant molecules. nih.gov

In the context of biological sciences, the significance of this compound appears to be linked to environmental and toxicological studies of herbicides. Some chemical databases list "MCPA-carboxylic acid" as a synonym for this compound. molbase.com MCPA, or (4-Chloro-2-methylphenoxy)acetic acid, is a widely used phenoxy herbicide for controlling broad-leaf weeds. wikipedia.org The structural similarity and shared synonymy suggest that this compound may be studied as a potential metabolite or degradation product of MCPA. ulster.ac.uknih.gov The environmental fate of herbicides like MCPA is a critical area of research, and identifying their breakdown products is essential for assessing their ecological impact. epa.govresearchgate.netnih.gov

Scope and Academic Relevance of Research into this Chemical Entity

The scope of academic and industrial research focused specifically on this compound is precise and targeted. The primary area of academic relevance is within synthetic organic chemistry, where it is utilized as a functionalized building block. Its value lies in its pre-configured arrangement of chloro, ether, and dual carboxylic acid groups, which can be exploited to construct complex molecular architectures, particularly heterocyclic systems like benzofuranones. chemicalbook.com

The academic relevance extends into environmental and analytical chemistry due to its potential association with the herbicide MCPA. molbase.comwikipedia.org Research into the degradation pathways of common pesticides is of high importance for environmental monitoring and regulatory science. ulster.ac.ukepa.gov Therefore, the study of compounds like this compound is relevant for developing analytical methods to detect herbicide residues and for understanding the transformation of these chemicals in soil and water systems. nih.gov While it is a key precursor and a compound of analytical interest, extensive research into its own intrinsic biological activities is not widely documented in current scientific literature.

Chemical Compound Data

Below are the key identifiers for this compound.

| Identifier | Value |

|---|---|

| CAS Number | 334758-22-4 molbase.com |

| Molecular Formula | C9H7ClO5 molbase.com |

| Molecular Weight | 230.602 g/mol molbase.com |

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethoxy)-5-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOXOMZXUQKTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326172 | |

| Record name | Benzoic acid, 2-(carboxymethoxy)-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334758-22-4 | |

| Record name | Benzoic acid, 2-(carboxymethoxy)-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2-(Carboxymethoxy)-5-chlorobenzoic Acid

The construction of the this compound molecule is not a trivial process and is typically achieved through a sequence of reactions starting from readily available precursors.

A plausible and efficient synthetic route to this compound begins with 2-Amino-5-chlorobenzoic acid, a commercially available starting material. guidechem.com The synthesis of this precursor itself can be achieved via the reduction of 5-chloro-2-nitrobenzoic acid using reagents like hydrogen gas with a Raney nickel catalyst. chemicalbook.com

The key steps to transform 2-Amino-5-chlorobenzoic acid into the target compound are as follows:

Diazotization and Hydrolysis: The amino group of 2-Amino-5-chlorobenzoic acid is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures. google.com This resulting diazonium salt is then subjected to hydrolysis, typically by heating the aqueous solution, which replaces the diazonium group with a hydroxyl group to yield 5-chloro-2-hydroxybenzoic acid. This sequence is a variation of the Sandmeyer reaction. The use of diazotization on 2-aminobenzoic acid derivatives to introduce other functionalities is a well-documented strategy in organic synthesis. google.comepo.orgwipo.int

Williamson Ether Synthesis (Carboxymethylation): The phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid is then etherified to introduce the carboxymethoxy group. This is achieved through a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a strong base, such as sodium hydroxide (B78521), to form a sodium phenoxide intermediate. This nucleophilic intermediate then reacts with a haloacetic acid, typically sodium monochloroacetate, to form the ether linkage, yielding the final product, this compound. scialert.netresearchgate.net The mechanism involves the nucleophilic attack of the phenoxide on the electrophilic carbon of the haloacetic acid, displacing the halide.

The efficiency of the synthesis, particularly the final carboxymethylation step, is highly dependent on the reaction conditions. scialert.net Optimization of these parameters is crucial for maximizing the yield and purity of this compound. researchgate.net Key factors include the concentration of the base, reaction temperature, time, and the solvent system used. scialert.netresearchgate.net

Studies on analogous carboxymethylation reactions have shown that:

Base Concentration: The concentration of sodium hydroxide is critical. A sufficient amount is needed to deprotonate the phenolic hydroxyl group and neutralize the haloacetic acid. However, excessively high concentrations can promote side reactions. researchgate.net

Temperature and Time: The reaction temperature influences the rate of both the desired etherification and potential side reactions. A balance must be struck to ensure a reasonable reaction time without significant degradation or by-product formation. scialert.net

Solvent System: The choice of solvent acts as the medium for the reaction. Aqueous or mixed solvent systems like ethanol/isopropanol are often employed to facilitate the dissolution of the reactants. scialert.netresearchgate.net

Table 1: Optimization Parameters for Carboxymethylation Reaction

| Parameter | Condition | Effect on Yield and Purity | Source |

| Base (NaOH) Concentration | 30% w/v | Optimum for achieving a high degree of substitution. Higher concentrations may increase by-product formation. | researchgate.net |

| Reaction Temperature | 50-60 °C | Provides a balance between reaction rate and minimizing degradation. | scialert.netresearchgate.net |

| Solvent Ratio | Ethanol:Isopropanol | Affects reactant solubility and can be optimized to improve the degree of substitution. | scialert.net |

| Reagent | Sodium Monochloroacetate (SMCA) | Key etherifying agent; its concentration relative to the substrate is a critical factor. | scialert.net |

Novel and Green Chemistry Approaches in Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes, guided by the principles of Green Chemistry. uniroma1.itnih.gov These principles can be applied to the synthesis of this compound to reduce its environmental impact. mdpi.com

Key green chemistry strategies include:

Use of Green Solvents: Traditional syntheses often use solvents like dimethylformamide (DMF). Green chemistry encourages their replacement with more environmentally friendly alternatives such as water, ethanol, ethyl lactate, or ethyl acetate, which are derived from renewable resources and have lower toxicity. mdpi.comunibo.it

Continuous-Flow Processing: Instead of traditional batch processing, continuous-flow reactors can be used. uniroma1.it This technology can improve safety when handling reactive intermediates, enhance reaction efficiency, and simplify scale-up, often leading to cleaner products and reduced waste. uniroma1.itmdpi.com

Solvent-Free Reactions: Mechanochemical methods, such as grinding reactants together in the absence of a solvent, represent a significant advancement in green synthesis by minimizing waste. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. nih.gov

The adoption of these approaches aims to make the production of fine chemicals like this compound more sustainable and economically viable. ejcmpr.com

Synthesis of Novel Derivatives and Analogues of this compound

The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives and analogues. These new molecules are created by modifying the existing functional groups or by building upon the aromatic core.

The presence of two carboxylic acid groups and a stable chloro-substituted aromatic ring provides multiple sites for chemical modification. Standard organic transformations can be employed to create a library of new compounds. ub.eduvanderbilt.edu

Esterification and Amidation: The two carboxylic acid functionalities are prime targets for modification. They can be readily converted into esters by reaction with various alcohols under acidic conditions, or into amides by reaction with primary or secondary amines using peptide coupling agents. These reactions are fundamental in creating analogues with altered physical and chemical properties. researchgate.net

Reduction of Carboxylic Acids: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu This creates a new set of derivatives with diol functionalities.

Functional Group Interconversion of Halides: While the aryl-chloride bond is generally stable, it can sometimes be replaced via nucleophilic aromatic substitution under specific conditions. More commonly, the chloro group can direct further electrophilic substitution on the aromatic ring, although the existing electron-withdrawing groups make this challenging. A more versatile approach involves converting an alcohol to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a halide in an Sₙ2 reaction (Finkelstein Reaction), a common strategy for interconverting functional groups. ub.eduvanderbilt.edu

When synthesizing derivatives of a molecule with multiple reactive sites, such as this compound, controlling the selectivity of the reaction is paramount.

Regioselectivity: The two carboxylic acid groups in the molecule are chemically distinct, which may allow for regioselective reactions. One may be more sterically hindered or electronically different from the other, enabling selective modification. If this inherent selectivity is insufficient, one of the acid groups can be temporarily protected while the other is modified. The development of regioselective reactions, such as the copper-catalyzed amination of specific positions on chlorobenzoic acids, highlights the importance of controlling where a reaction occurs on a molecule. nih.gov The regioselective cyclization of precursors to form specific heterocyclic isomers is another area where such control is crucial. nih.gov

Stereoselectivity: The parent molecule, this compound, is achiral. However, stereocenters can be introduced during the synthesis of its derivatives. For example, reacting one of the carboxylic acids with a chiral alcohol or amine will result in the formation of diastereomers. To synthesize a single stereoisomer, stereoselective techniques are required. This can involve the use of chiral catalysts, as seen in asymmetric α-chlorination reactions, or chiral auxiliaries that guide the reaction to produce the desired stereochemical outcome. researchgate.net Such methods are essential for preparing enantiomerically pure compounds.

Multicomponent Reactions and Diversification Libraries

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that could potentially incorporate this compound to generate diverse molecular scaffolds. wikipedia.orgnih.gov

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org The reaction is known for its high yields and tolerance of a wide range of functional groups. wikipedia.org In a hypothetical Ugi reaction involving this compound, one of its carboxylic acid groups could react, leaving the other available for further modification.

A plausible reaction scheme could involve:

Aldehyde (R1-CHO): A variable component to introduce diversity.

Amine (R2-NH2): Another point of variation.

Isocyanide (R3-NC): A third element for diversification.

Acid: this compound.

This reaction would yield a complex α-acylamino amide structure, with the potential for the second carboxylic acid group of the starting material to be involved in subsequent intramolecular reactions or to serve as a handle for further functionalization. The use of different aldehydes, amines, and isocyanides would allow for the creation of a large and diverse library of compounds based on the this compound scaffold.

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction, one of the first isocyanide-based MCRs discovered, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, this compound could serve as the carboxylic acid component.

A representative Passerini reaction could include:

Carbonyl Compound (R1-CO-R2): An aldehyde or ketone.

Isocyanide (R3-NC): A source of diversity.

Acid: this compound.

The resulting product would be an α-acyloxy carboxamide, where the ester linkage is formed from one of the carboxylic acid groups of the starting material. The diversity of this library could be expanded by varying the carbonyl and isocyanide inputs. researchgate.net

The generation of such diversification libraries is instrumental in fields like medicinal chemistry for the identification of new bioactive molecules. nih.gov

| Reaction Type | Components | Potential Product Class |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, this compound | α-Acylamino Amides |

| Passerini Reaction | Carbonyl Compound, Isocyanide, this compound | α-Acyloxy Carboxamides |

Process Chemistry Considerations for Research Scale-Up

The transition of a synthetic route from a laboratory setting to a larger, industrial scale introduces a new set of challenges that fall under the purview of process chemistry. For this compound, a key synthetic step is the Williamson ether synthesis, which forms the carboxymethoxy group via the reaction of a chloroacetate (B1199739) with 5-chlorosalicylic acid. wikipedia.org Scaling up this synthesis requires careful optimization of several parameters to ensure safety, efficiency, and cost-effectiveness. numberanalytics.com

Key Considerations for Scale-Up:

Solvent Selection: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO can enhance the reaction rate, their high boiling points and potential for decomposition can complicate product isolation and purification on a large scale. numberanalytics.com Alternative, more environmentally friendly and easily removable solvents may need to be investigated.

Base Selection: Strong bases like sodium hydride (NaH) are effective but can pose safety risks (flammability) on an industrial scale. numberanalytics.com Weaker, less hazardous bases such as potassium carbonate might be preferable, although this could require optimization of reaction temperature and time to achieve comparable yields.

Temperature Control: The Williamson ether synthesis is often an exothermic reaction. wikipedia.org Effective heat management is crucial during scale-up to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with precise temperature control is standard in pilot and industrial plants.

Reactant Addition: The rate of addition of reactants, particularly the alkylating agent (e.g., chloroacetic acid or its ester), needs to be carefully controlled to manage the reaction exotherm and minimize the formation of byproducts. google.com

Work-up and Purification: The isolation of the final product from the reaction mixture can be a significant challenge at scale. This includes the removal of excess reagents, salts, and the solvent. Crystallization is often the preferred method for purification on an industrial scale as it can provide a high-purity product in a single step. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal form and size. google.com

Waste Management: The environmental impact of the process is a major consideration. The generation of salt byproducts and the use of organic solvents necessitate efficient waste treatment and solvent recycling strategies to make the process economically and environmentally sustainable. numberanalytics.com

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO) for high reactivity. | Lower boiling, recyclable, and greener solvents are preferred. Ease of removal is key. |

| Base | Strong bases (e.g., NaH) for rapid reaction. | Safer, less expensive, and easier to handle bases (e.g., K2CO3, NaOH). |

| Temperature | Simple heating mantles or oil baths. | Jacketed reactors with precise temperature control for heat management. |

| Purification | Chromatography is common. | Crystallization is the preferred method for efficiency and purity. |

| Waste | Often disposed of without recycling. | Solvent recycling and waste stream treatment are critical for cost and environmental reasons. |

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Carboxyl and Ether Moieties

The molecule possesses two carboxylic acid groups: one directly attached to the benzene (B151609) ring and another as part of the carboxymethoxy side chain. These, along with the ether oxygen, are the primary sites for many common organic reactions.

Esterification of carboxylic acids is typically an acid-catalyzed equilibrium reaction. For 2-(carboxymethoxy)-5-chlorobenzoic acid, either one or both of the carboxyl groups can undergo esterification. The reactivity of the two carboxyl groups is expected to differ due to electronic and steric effects. The aryl-conjugated carboxyl group is generally less electrophilic than the aliphatic one due to resonance stabilization.

Kinetic studies on related compounds provide insight into the expected reaction rates. The esterification of benzoic acid with alcohols is a second-order reaction. jptcp.com For example, the acid-catalyzed esterification of benzoic acid with 1-butyl alcohol has a calculated activation energy of 58.40 kJ∙mol⁻¹ for the forward reaction. dnu.dp.ua A study on a structurally similar compound, 2-methyl-4-chlorophenoxyacetic acid, reported an activation energy of 71.559 kJ/mol for its esterification. researchgate.net These values suggest that significant thermal energy is required to overcome the activation barrier for esterification.

| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Benzoic Acid | 1-Butyl Alcohol | p-Toluenesulfonic acid | 58.40 kJ/mol | dnu.dp.ua |

| 2-Methyl-4-chlorophenoxyacetic acid | 2-Ethylhexanol | Sulfuric acid | 71.559 kJ/mol | researchgate.net |

| Phthalic Anhydride (B1165640) | 2-Ethylhexanol | Sulfuric acid | 47.31 kJ/mol | researchgate.net |

Amidation reactions typically require the activation of the carboxylic acid, as direct reaction with an amine is often slow. bohrium.com Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). bohrium.com Alternatively, heterogeneous catalysts such as Niobium(V) oxide (Nb₂O₅) have been shown to effectively catalyze the direct amidation of a wide range of carboxylic acids, including benzoic acids, with amines. researchgate.net In competitive amidation reactions, primary or aliphatic amines tend to react with higher selectivity and yield than secondary or aromatic amines. researchgate.net The chemoselectivity between the two carboxyl groups in this compound would likely favor the more accessible and electronically less stabilized aliphatic carboxyl group.

The bifunctional nature of this compound allows for the possibility of intramolecular cyclization. While direct condensation between the two carboxyl groups to form a seven-membered cyclic anhydride is conceivable, it is likely to be thermodynamically challenging.

More complex cyclization pathways have been observed in related molecules. For instance, 2-acylbenzoic acids can undergo base-catalyzed cascade cyclization with isatoic anhydrides to form isobenzofuranone derivatives. nih.gov Research on 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester has shown that it can cyclize at high temperatures to form a chromene scaffold, a reaction involving the ether side chain and the aromatic ring. mdpi.com Furthermore, intramolecular radical cyclization of the enolate derived from 2'-bromodeoxybenzoin can produce 2-phenylbenzofurans, demonstrating a pathway for forming a new heterocyclic ring fused to the benzene core.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Chlorinated Benzene Ring

The benzene ring of the molecule is substituted with three groups that influence its reactivity towards substitution.

Aromatic Electrophilic Substitution (EAS) is governed by the combined directing effects of the substituents. The reactivity and regioselectivity of an EAS reaction are determined by the interplay of the activating/deactivating and ortho-, para-/meta-directing nature of the groups present. msu.edu

-OCH₂COOH (Carboxymethoxy group): The ether oxygen is a strong activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director.

-Cl (Chloro group): Halogens are deactivating groups due to their strong inductive electron withdrawal (-I effect) but are ortho, para-directors because of resonance electron donation (+R effect).

-COOH (Carboxyl group): This is a strong deactivating group via both inductive and resonance effects (-I, -R) and is a meta-director.

The powerful activating and ortho, para-directing effect of the ether group is expected to dominate. It directs incoming electrophiles to positions 3 and 5. Position 5 is blocked by the chlorine atom. Position 3 is ortho to the ether, meta to the carboxyl group, and meta to the chlorine. This makes position 3 the most likely site for electrophilic attack, as the directing effects of the ether and carboxyl groups are synergistic for this position.

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OCH₂COOH | C2 | Activating | Ortho, Para |

| -COOH | C1 | Deactivating | Meta |

| -Cl | C5 | Deactivating | Ortho, Para |

Aromatic Nucleophilic Substitution (SNAr) involves the displacement of a leaving group, such as a halide, by a nucleophile. This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the leaving group would be the chlorine atom at C5. The carboxyl group is meta to the chlorine and thus cannot effectively stabilize the intermediate through resonance. The ether group is para but is electron-donating, which disfavors SNAr. Therefore, nucleophilic substitution of the chlorine atom is expected to be difficult and would likely require harsh reaction conditions. However, related reactions, such as the displacement of chlorine in 2-chlorobenzoic acid by ammonia (B1221849) to form 2-aminobenzoic acid, have been reported. wikipedia.org

Intramolecular Rearrangements and Cycloaddition Reactions

Intramolecular Rearrangements for this compound are not extensively documented. However, rearrangements in related benzoic acid systems are known. For example, a practical method for the ortho-amination of benzoic acids proceeds through a facile rearrangement of an acyl O-hydroxylamine derivative. rsc.org Other classic rearrangements like the benzilic acid rearrangement, which converts 1,2-diketones into α-hydroxy-carboxylic acids, are mechanistically distinct and not directly applicable to this molecule. wikipedia.orglibretexts.org

Cycloaddition Reactions , such as the Diels-Alder reaction, typically require a conjugated π-system like a diene. libretexts.org The aromatic ring of this compound is generally unreactive as the diene component in thermal cycloadditions because this would lead to a loss of aromaticity. wikipedia.org While photochemical [2+2] cycloadditions can occur with aromatic systems, there are no specific reports of such reactions for this compound. libretexts.org

Oxidation and Reduction Chemistry of this compound

Oxidation of the molecule would depend on the reagents used. The aromatic ring is relatively resistant to oxidation. However, strong oxidizing agents or advanced oxidation processes, such as those using hydroxyl radicals, can lead to the degradation and opening of the aromatic ring. scielo.br The methylene (B1212753) group (-CH₂-) in the ether side chain could potentially be oxidized under specific conditions. More commonly, related compounds like 2-iodobenzoic acid are oxidized at the iodine atom to form hypervalent iodine reagents like IBX, demonstrating the stability of the benzoic acid core. orientjchem.orgyoutube.com Similarly, the preparation of chlorobenzoic acids often involves the oxidation of the corresponding chlorotoluenes, indicating the chloro-substituted ring is stable to oxidation. wikipedia.orgwikipedia.org

Reduction can target several functional groups. The two carboxylic acid groups can be reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org Weaker agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. libretexts.org The aldehyde intermediate formed during the reduction is highly reactive and cannot typically be isolated. The chloro substituent can be removed via catalytic hydrodehalogenation, typically using a palladium catalyst and a hydrogen source. Complete reduction of the aromatic ring (hydrogenation) is also possible but requires harsh conditions, such as high pressure and temperature with specific metal catalysts.

Detailed Mechanistic Studies of Chemical Transformations

The mechanisms of the key reactions of this compound are based on well-established principles of organic chemistry.

Acid-Catalyzed Esterification: The reaction proceeds via protonation of the carbonyl oxygen of a carboxylic acid by a strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A tetrahedral intermediate is formed, and after a proton transfer, a molecule of water is eliminated to yield the protonated ester. Final deprotonation regenerates the catalyst and gives the ester product.

Electrophilic Aromatic Substitution: This is a two-step mechanism. First, the π-system of the aromatic ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In the second, fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edu For this compound, substitution at C3 is favored due to stabilization of the intermediate by the adjacent ether oxygen.

Nucleophilic Aromatic Substitution: The SNAr mechanism also involves two steps. A strong nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The reaction is only feasible if electron-withdrawing groups can stabilize the negative charge of the intermediate.

Reduction by LiAlH₄: The reduction of the carboxylic acid groups involves the transfer of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. This is followed by coordination of the oxygen to the aluminum species. A second hydride transfer occurs, ultimately leading to the formation of an alkoxide, which is then protonated during aqueous workup to yield the primary alcohol. libretexts.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 2-(Carboxymethoxy)-5-chlorobenzoic acid. ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom.

In ¹H NMR, the aromatic protons typically appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling constants dictated by the substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the carboxymethoxy group and the acidic protons of the two carboxyl groups also exhibit characteristic resonances.

Conformational analysis of this compound can be investigated by monitoring changes in NMR parameters as a function of solvent and temperature. The molecule possesses several rotatable bonds, including the C-O bond of the ether linkage and the C-C bond connecting the side chain to the aromatic ring. The rotational barriers around these bonds can influence the observed chemical shifts and coupling constants. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering insights into the preferred spatial arrangement of the different molecular fragments.

Dynamic NMR (DNMR) studies could be employed to quantify the rates of conformational exchange processes. For instance, variable-temperature NMR experiments might reveal the coalescence of signals as the rate of rotation around a particular bond becomes comparable to the NMR timescale. However, specific dynamic NMR studies on this compound are not widely reported in the literature.

Table 1: Representative ¹H NMR Data for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions.)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| -OCH₂- | 4.5 - 5.0 | s |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

The IR spectrum is typically dominated by strong absorptions corresponding to the stretching vibrations of the carbonyl groups (C=O) in the two carboxylic acid moieties. These usually appear in the region of 1680-1740 cm⁻¹. The broad absorption band observed in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C-O stretching vibrations of the ether linkage and the carboxylic acids are expected in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching modes, also give rise to characteristic bands.

Raman spectroscopy provides complementary information. While the O-H stretching vibrations are typically weak in Raman spectra, the C=C stretching vibrations of the aromatic ring and the C=O symmetric stretching modes often produce strong Raman signals. This allows for a more detailed characterization of the skeletal vibrations of the molecule.

Table 2: Key Vibrational Modes of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch (carboxylic acid) | 2500-3300 | IR |

| C=O stretch (carboxylic acid) | 1680-1740 | IR, Raman |

| Aromatic C=C stretch | 1400-1600 | IR, Raman |

| C-O stretch (ether & acid) | 1200-1300 | IR |

Mass Spectrometry (MS) for Molecular Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways upon ionization.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several characteristic pathways. These may include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), or a water molecule (H₂O) from the carboxylic acid moieties. Cleavage of the ether bond can lead to the formation of ions corresponding to the chlorophenoxy and carboxymethyl fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact masses of the parent ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.

A single-crystal X-ray diffraction study would reveal the conformation of the molecule in the crystalline lattice. It would also provide detailed information about the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant intermolecular force, with the carboxylic acid groups forming dimers or extended chains. The chlorine atom can also participate in halogen bonding or other non-covalent interactions. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal structure.

Chiroptical Spectroscopy for Chiral Derivatives

This compound itself is achiral. However, it can be used as a starting material for the synthesis of chiral derivatives. For instance, derivatization of the carboxylic acid groups with a chiral alcohol or amine would introduce a stereocenter into the molecule.

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), would be essential for characterizing these chiral derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration, often through comparison with theoretical calculations. ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength and provides complementary information. These techniques would be invaluable for studying the stereochemical properties of any chiral molecules derived from this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine molecular structure and properties from first principles.

Electronic Structure and Molecular Orbital Analysis

This analysis would involve calculating the optimized molecular geometry of 2-(Carboxymethoxy)-5-chlorobenzoic acid. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A map of the molecular electrostatic potential (MEP) would also be generated to identify regions that are rich or deficient in electrons, indicating likely sites for electrophilic and nucleophilic attack. While these analyses are common for similar benzoic acid derivatives, specific data for the title compound is not found in the available literature.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties. Theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental data to validate the computed molecular structure. The prediction involves calculating the harmonic vibrational frequencies, which are often scaled to correct for anharmonicity and other systematic errors. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) electronic transitions can be simulated. Although studies have successfully performed these predictions for related compounds like 2-chlorobenzoic acid and 5-amino-2-chlorobenzoic acid, such specific computational validation for this compound is not documented.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Solvent Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational flexibility. The molecule possesses several rotatable bonds, and simulations could reveal the preferred spatial arrangements (conformers) in different environments. Furthermore, by including solvent molecules (like water) in the simulation box, the effect of the solvent on the conformational equilibrium and intermolecular interactions could be studied in detail. This would help in understanding how the molecule behaves in a solution, which is critical for many of its potential applications. While MD simulations are widely applied to study organic molecules, including other benzoic acid derivatives, specific studies on this compound are absent from the reviewed literature.

Molecular Docking and Ligand-Receptor Interaction Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and design. If this compound were being investigated as a potential drug candidate, docking studies would be performed to predict its binding affinity and mode of interaction with a specific biological target. The analysis would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Despite the importance of this technique, no molecular docking studies specifically involving this compound as a ligand are reported in the available search results.

Prediction of Acidity Constants (pKa) and Protonation States

The acidity constants (pKa) are critical properties of this compound, as it contains two carboxylic acid groups. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with deprotonation in a solvent. Understanding the pKa values is essential for predicting the molecule's charge state at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding capability. Advanced computational models exist for pKa prediction, but their specific application to determine the protonation states of this compound has not been found in the reviewed literature.

Elucidation of Reaction Mechanisms via Computational Transition State Theory

Computational chemistry can elucidate the step-by-step mechanism of chemical reactions. Using methods based on Transition State Theory, researchers can model the entire reaction pathway, for instance, in the synthesis of this compound. This involves locating the transition state structures—the high-energy species that exist transiently between reactants and products. By calculating the energy barriers (activation energies) associated with these transition states, the most likely reaction mechanism can be determined. This provides insights that are often difficult to obtain through experimental means alone. However, no such computational studies on the reaction mechanisms involving this compound are available in the searched sources.

Based on a comprehensive search of available scientific literature, there is no specific, publicly accessible research data detailing the in vitro or in silico biological activities of the chemical compound This compound that aligns with the requested outline.

Extensive queries for this compound, including its CAS number (1205-55-6), did not yield any studies related to:

Enzyme inhibition mechanisms or kinetics.

Receptor binding or allosteric modulation.

In vitro antimicrobial activity against model pathogens.

In vitro anticancer activity, including mechanisms of cell proliferation inhibition or apoptosis induction.

The information required to generate a thorough, informative, and scientifically accurate article on these specific topics for this particular compound is not present in the indexed scientific literature. Therefore, it is not possible to fulfill the request without speculating or fabricating data, which would violate the core principles of accuracy and factuality.

Biological Activity and Mechanistic Investigations in Vitro and in Silico Focus

Anticancer Activity Studies (In Vitro Cell-Based Assays, Mechanistic Focus)

Identification of Molecular Pathways and Cellular Targets

While the precise molecular targets of 2-(Carboxymethoxy)-5-chlorobenzoic acid are not defined, research on analogous substituted benzoic acids points toward several potential biological pathways. A prominent example is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme is critical in cell signaling, as it hydrolyzes phosphatidylcholine to produce the second messengers phosphocholine (B91661) and 1,2-diacylglycerol (DAG).

The overactivity of PC-PLC and the subsequent accumulation of DAG are implicated in cancer and metastatic progression through the activation of downstream signaling cascades. Key pathways affected by DAG include:

Protein Kinase C (PKC): A family of enzymes involved in controlling cell growth, proliferation, and differentiation.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls transcription of DNA, cytokine production, and cell survival.

Mitogen-Activated Protein Kinases (MAPK): A chain of proteins that communicates signals from a receptor on the surface of the cell to the DNA in the nucleus, controlling functions such as cell growth and division.

Another relevant pathway identified through studies on the precursor molecule, 2-Amino-5-chlorobenzoic acid, is the p21-activated kinase (PAK) signaling pathway. Derivatives of this precursor have been synthesized as inhibitors of PAK4, a serine/threonine protein kinase. PAKs are crucial effectors downstream of Rho family GTPases and regulate vital cellular processes, including cytoskeletal dynamics, cell migration, and apoptosis, by modulating the MAPK and AKT signaling pathways.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on related benzoic acid derivatives provide critical insights into how specific structural features influence biological activity. The substitution pattern and the nature of the functional groups are key determinants of potency and selectivity.

Research on a series of 2,5-substituted benzoic acid derivatives as PC-PLC inhibitors highlights the importance of the substituent at the 2-position (the location of the carboxymethoxy group in the target compound). In one study, replacing a morpholine (B109124) ring at this position with a tetrahydropyranyl (THP) ring resulted in a complete loss of inhibitory activity. This finding strongly suggests that the specific chemical nature of the group at this position—in this case, the presence of the morpholinyl nitrogen—is essential for binding to the enzyme's active site and eliciting an inhibitory effect.

Further comparisons reveal the sensitivity of the substitution pattern. When the arrangement of functional groups was changed from a 2,5-substitution to a 2,4-substitution, a significant decrease in inhibitory potency was observed. For instance, a 2-morpholino-5-N-benzylamine carboxylic acid derivative showed significantly higher inhibition compared to its 2-morpholino-4-N-benzylamine analogue, demonstrating that the precise spatial relationship between the carboxyl group, the morpholine ring, and the benzylamine (B48309) is crucial for optimal activity.

The table below, adapted from studies on PC-PLC inhibitors, illustrates how modifications to a core benzoic acid structure affect enzyme inhibition.

| Compound Analogue | Modification | Rationale for Study | Key Finding |

| 2,4-Substituted Analogue | Changed ring substitution pattern from 2,5 to 2,4. | To test the importance of the substituent positions. | Resulted in a 3-fold decrease in inhibition, highlighting the criticality of the 2,5-pattern. |

| Tetrahydropyranyl (THP) Analogue | Replaced the morpholine ring at the 2-position with a THP ring. | To investigate the role of the morpholinyl nitrogen. | Led to a complete loss of inhibitory activity, suggesting the nitrogen atom is essential for activity. |

| Hydroxamic Acid Analogue | Replaced the carboxylic acid group with a hydroxamic acid. | To explore alternative metal-chelating groups. | The hydroxamic acid also showed potent inhibition, though slightly less than the corresponding carboxylic acid. |

In other classes of biologically active benzoic acids, such as retinoidal chalcone-4-carboxylic acids, SAR studies have shown that introducing bulky alkyl groups can increase activity. nih.gov This indicates that interaction with hydrophobic pockets in the target protein can be a key driver of potency.

Development of Fluorescent Probes and Chemical Tools for Biomolecular Assays

Biologically active molecules like this compound are valuable starting points for the development of chemical tools, such as fluorescent probes, to study biological systems. These probes are designed to interact with a specific cellular target and report on this interaction through a change in their fluorescent properties.

The general strategy involves linking a biologically active scaffold to a fluorophore. The carboxylic acid group is particularly useful in this context. For example, fluorescent analogues of retinoic acid have been created by pairing retinoid scaffolds with different acceptor structures, including simple benzoic acid moieties. acs.org These fluorescent retinoids allow for the direct visualization of their cellular localization and can be used in novel in vitro assays to quantify their binding affinity to target proteins like cellular retinoic acid-binding proteins (CRABPs). acs.org Upon binding to the protein, the probe moves into a nonpolar environment, leading to a significant and measurable increase in its fluorescence intensity. acs.org

A compound like this compound could theoretically serve as such a scaffold. Its core structure would be responsible for binding to a specific biological target, and the carboxylic acid group could be used as a chemical handle to attach a suitable fluorescent reporter. Alternatively, the intrinsic fluorescence of a derivative could be modulated upon binding. The development of such probes is essential for:

Visualizing the subcellular distribution of drug targets.

Quantifying ligand-protein binding interactions in real-time.

High-throughput screening for new, more potent inhibitors.

While probes based on classical fluorophores like BODIPY and rhodamine are common, research into novel scaffolds like 2,1,3-benzothiadiazole (B189464) (BTD) is expanding the toolkit for creating probes with improved photophysical properties, such as large Stokes shifts and high quantum yields. researchgate.netnih.gov

No scientific data is publicly available regarding the environmental fate and degradation of this compound.

Extensive searches of scientific databases and literature have yielded no specific information on the biodegradation, biotransformation, abiotic degradation, persistence, or mobility of the chemical compound this compound.

Therefore, it is not possible to provide an article on the "Environmental Fate and Degradation Studies" of this specific compound as outlined in the request. The complete absence of research data for this molecule means that no details can be furnished for the following sections:

Environmental Fate and Degradation Studies

Environmental Persistence and Mobility Assessment

Without any primary or secondary research sources, the creation of data tables and the discussion of detailed research findings are not feasible. Any attempt to do so would be speculative and would not adhere to the required standards of scientific accuracy.

Ecotoxicological Implications and Mechanistic Insights at the Molecular Level

There is a notable absence of published studies detailing the ecotoxicological effects of 2-(Carboxymethoxy)-5-chlorobenzoic acid on various environmental compartments, including aquatic and terrestrial ecosystems. Consequently, the creation of data tables summarizing research findings on its impact on representative species is not feasible at this time.

Information regarding the molecular mechanisms of toxicity for this specific compound is also not available. While research on analogous structures, such as 2,4-dichlorophenoxyacetic acid (2,4-D), points to mechanisms like the uncoupling of oxidative phosphorylation and the induction of free radical reactions, it would be scientifically unsound to extrapolate these findings directly to this compound without specific experimental evidence. researchgate.netresearchgate.netpjoes.com Studies on other substituted benzoic acids have also indicated that toxicity can be influenced by factors such as the type and position of substituents on the benzene (B151609) ring, which affect properties like the partition coefficient (log P) and the dissociation constant (pKa). nih.gov However, without dedicated research on this compound, any discussion of its specific molecular interactions with biological systems would be purely speculative.

Table 7.4.1: Summary of Aquatic Ecotoxicity Data for this compound

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Source |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Table 7.4.2: Summary of Terrestrial Ecotoxicity Data for this compound

| Test Organism | Endpoint | Concentration (mg/kg soil) | Exposure Duration | Source |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Due to the lack of empirical data, it is not possible to provide a detailed account of the ecotoxicological implications and molecular mechanisms of toxicity for this compound. Further research, including standardized ecotoxicity testing and mechanistic studies, is required to accurately characterize the environmental risk profile of this compound.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of "2-(Carboxymethoxy)-5-chlorobenzoic acid". As a non-volatile, polar compound, it is well-suited for reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

Detailed Research Findings: For purity assessment, HPLC methods can effectively separate "this compound" from its process-related impurities and degradation products. ekb.eg A typical RP-HPLC setup would employ a C18 column, which consists of silica (B1680970) particles bonded with octadecyl carbon chains, providing a non-polar stationary phase. researchgate.netpensoft.net The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netekb.eg Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar to non-polar, within a reasonable timeframe. ekb.eg

The acidity of the two carboxylic acid groups in "this compound" means that the pH of the mobile phase is a critical parameter. To ensure good peak shape and retention time reproducibility, the mobile phase is typically buffered at a pH that keeps the analyte in a single ionic form. For acidic compounds, a low pH buffer (e.g., phosphate (B84403) buffer at pH 3) is often used to suppress ionization. researchgate.net Additives like trifluoroacetic acid (TFA) or formic acid can also be used for this purpose and are compatible with mass spectrometry detectors. sielc.comsciex.com

Quantitative analysis in complex mixtures, such as biological fluids or environmental samples, relies on the high sensitivity and specificity of HPLC. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance, which is determined by its chromophores—the benzene (B151609) ring and carboxylic acid groups. ekb.egnih.gov For validating the method, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are established according to international guidelines. pensoft.netekb.eg

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netekb.eg |

| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Phosphoric Acid, Phosphate Buffer pH 3) | researchgate.netsielc.com |

| Mobile Phase B | Acetonitrile or Methanol | ekb.eg |

| Elution Mode | Gradient or Isocratic | researchgate.netekb.eg |

| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |

| Detection | UV/Vis Detector (e.g., 205 nm, 225 nm, 235 nm) | researchgate.netekb.egnih.gov |

| Column Temperature | 30 °C | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov "this compound" itself is a non-volatile compound due to its high molecular weight and the presence of two polar carboxylic acid groups. Therefore, direct analysis by GC-MS is not feasible.

Detailed Research Findings: To make the compound suitable for GC analysis, a chemical derivatization step is required. This process converts the non-volatile analyte into a volatile and thermally stable derivative. For carboxylic acids like "this compound," a common derivatization technique is esterification, for example, methylation using reagents like diazomethane (B1218177) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form methyl esters or trimethylsilyl (B98337) (TMS) derivatives, respectively. nih.govnih.gov This derivatization neutralizes the polar carboxyl groups, reducing the boiling point of the compound and allowing it to be vaporized in the GC inlet without decomposition. nih.gov

Once derivatized, the sample is injected into the GC, where it is separated from other volatile components in the mixture based on boiling point and polarity on a long capillary column. researchgate.net The separated components then enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules (typically using electron ionization, EI) and fragments them into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification.

GC-MS is exceptionally useful for identifying and quantifying trace levels of volatile or semi-volatile impurities that may be present in a sample of "this compound." It can also be applied to the trace analysis of the compound in complex matrices, provided that an efficient extraction and derivatization procedure is developed. researchgate.net For instance, methods developed for determining various chlorobenzoic acid isomers in soil samples involve extraction, derivatization, and subsequent GC-MS analysis. researchgate.net

| Step | Description | Reference |

|---|---|---|

| Sample Preparation | Extraction of the analyte from the matrix (e.g., liquid-liquid extraction, solid-phase extraction). | nih.gov |

| Derivatization | Conversion of the carboxylic acid groups to volatile esters (e.g., methylation with diazomethane or silylation with BSTFA). | nih.govnih.gov |

| GC Separation | Separation of the derivatized analyte on a capillary column (e.g., DB-5). The oven temperature is programmed to ramp up to elute compounds. | researchgate.net |

| MS Detection | Ionization (typically Electron Ionization) and fragmentation of the analyte, followed by detection of the characteristic mass fragments for identification and quantification. | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF LC-MS) for Comprehensive Metabolite Profiling and High-Resolution Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced forms, such as tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight LC-MS (Q-TOF LC-MS), are indispensable tools for the analysis of "this compound," particularly in complex biological matrices. nih.gov These techniques combine the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making them ideal for metabolite profiling and high-resolution analysis. nih.govresearchgate.net

Detailed Research Findings: LC-MS is perfectly suited for "this compound" as it does not require the analyte to be volatile. The compound is separated by LC and then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which transfers ions from solution into the gas phase with minimal fragmentation. sciex.comnih.gov

LC-MS/MS is used for highly sensitive and selective quantitative analysis. nih.gov In this technique, two mass analyzers are used in series. The first (Q1) is set to select the precursor ion (the molecular ion of the analyte, [M-H]⁻ in negative ion mode). This ion is then fragmented in a collision cell (q2), and the second mass analyzer (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference, allowing for quantification at very low levels (ng/L or lower). sciex.comresearchgate.net This is critical for pharmacokinetic studies or for monitoring trace levels in environmental samples. nih.gov

Q-TOF LC-MS provides high-resolution, accurate mass data. frontiersin.org The time-of-flight (TOF) analyzer can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically within 5 ppm). This allows for the determination of the elemental composition of an unknown peak, which is invaluable for identifying metabolites. researchgate.netmdpi.com In a metabolomics study, samples from a treated group (e.g., dosed with the compound) and a control group are analyzed. researchgate.net The data is then processed using multivariate statistical analysis to find ions that are unique to or significantly changed in the treated group. researchgate.net The accurate mass measurement from the Q-TOF helps to propose chemical formulas for these potential metabolites, and subsequent MS/MS fragmentation studies help to elucidate their structures. researchgate.net

| Technique | Primary Application | Key Features | Reference |

|---|---|---|---|

| LC-MS/MS (Triple Quadrupole) | Targeted quantitative analysis | High sensitivity and specificity; Multiple Reaction Monitoring (MRM) mode. | sciex.comnih.govresearchgate.net |

| Q-TOF LC-MS | Untargeted screening, metabolite identification, and high-resolution analysis | High mass accuracy (<5 ppm); determination of elemental composition; structural elucidation via fragmentation. | frontiersin.orgresearchgate.netnih.gov |

Capillary Electrophoresis (CE) for High-Resolution Separation and Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. mdpi.com Given that "this compound" possesses two carboxylic acid groups, it is an ideal candidate for analysis by CE, particularly in its anionic form at neutral or basic pH.

Detailed Research Findings: In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated within a narrow, fused-silica capillary filled with a background electrolyte (BGE) buffer. nih.gov When a high voltage is applied across the capillary, ions migrate towards the electrode of opposite charge at different velocities depending on their mass-to-charge ratio and hydrodynamic size. mdpi.com This technique offers extremely high separation efficiency (measured in theoretical plates), often superior to HPLC, leading to very sharp and well-resolved peaks. researchgate.net

For complex separations or to separate neutral compounds, a modification called Micellar Electrokinetic Chromatography (MECC) can be used. In MECC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the BGE above its critical micelle concentration. researchgate.net This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the micelles.

The performance of a CE separation is highly dependent on the composition of the BGE. Key parameters that are optimized include the pH, concentration, and the use of additives. researchgate.net For instance, to improve the separation of similar benzoic acid compounds, additives like β-cyclodextrin can be included in the buffer to exploit differential inclusion complex formation. mdpi.comresearchgate.net Detection is most commonly achieved by on-capillary UV-Vis absorbance. researchgate.net CE offers advantages of short analysis times, low consumption of reagents and samples, and high separation efficiency, making it a powerful alternative to HPLC for purity profiling and quantitative analysis. nih.govresearchgate.net

Hyphenated Techniques for Enhanced Analytical Specificity and Sensitivity

Hyphenation refers to the coupling of two or more analytical techniques to achieve a level of performance that is superior to the individual systems. While LC-MS and GC-MS are the most common examples, other powerful hyphenated techniques are crucial for advanced research applications involving "this compound."

Detailed Research Findings: Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a prime example of a powerful hyphenated technique that combines the exceptional separation efficiency of CE with the sensitive and selective detection of MS. nih.govnih.gov This coupling is particularly advantageous for analyzing complex aqueous samples like biological fluids. It provides orthogonal separation information to LC-MS, meaning it separates compounds based on a different principle (electrophoretic mobility vs. partitioning). This can resolve components that co-elute in an LC system. The development of stable ESI interfaces has made the coupling of CE to MS more robust and routine, enabling high-sensitivity analysis of charged species like "this compound" and its metabolites. nih.gov

Two-Dimensional Chromatography (2D-LC) is another advanced approach. In this setup, a fraction from the first chromatographic separation is transferred online to a second column with different separation characteristics. This significantly increases peak capacity and resolving power, which is essential for analyzing extremely complex mixtures. For example, a reversed-phase separation could be coupled with a HILIC (Hydrophilic Interaction Liquid Chromatography) separation to better resolve a wide range of metabolites.

Hyphenation with Advanced Detectors: Beyond MS, HPLC can be hyphenated with other detectors for enhanced specificity. For instance, coupling with a Photodiode Array (PDA) detector provides full UV-Vis spectra for each peak, aiding in peak purity assessment and identification. Coupling with a Charged Aerosol Detector (CAD) can provide a near-universal response for non-volatile analytes, which is useful when standards are not available.

These advanced hyphenated techniques provide researchers with powerful tools to separate, identify, and quantify "this compound" and its related substances with unparalleled specificity and sensitivity, even in the most challenging sample matrices. ubaya.ac.id

Supramolecular Chemistry and Materials Science Applications

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing 2-(Carboxymethoxy)-5-chlorobenzoic Acid as a Ligand

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the structure of the organic linker. researchgate.netqucosa.de The dicarboxylate nature of this compound allows it to bridge multiple metal centers, forming extended one-, two-, or three-dimensional networks. nih.govmdpi.comnih.gov

The synthesis of CPs and MOFs using this ligand typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a solvent. mdpi.commdpi.com The choice of metal ion, solvent, and reaction conditions can influence the final topology and properties of the framework. For example, the flexible carboxymethoxy group can adopt different conformations, leading to structural diversity in the resulting frameworks. The chloro group can also participate in halogen bonding, further directing the self-assembly process and stabilizing the crystal structure. While extensive research exists on CPs and MOFs from various benzoic acid derivatives nih.govnih.govmdpi.com, specific examples detailing the use of this compound are less common in the literature. However, the principles established with similar ligands suggest its high potential for creating novel CPs and MOFs with applications in gas storage, separation, and catalysis. researchgate.net

Table 1: Representative Coordination Polymers and MOFs with Benzoic Acid-Type Ligands

| Ligand | Metal Ion | Resulting Structure | Reference |

| 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid | Cd(II), Mn(II) | 2D layer and 1D ladder chains | nih.gov |

| 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | Ni(II), Mn(II), Cd(II) | 2D layer, 3-connected net, 3D supramolecular network | mdpi.com |

| 1-aminobenzene-3,4,5-tricarboxylic acid | Cd(II), Zn(II) | 2D network structures | nih.gov |

| 3-(2′,4′-dicarboxylphenoxy)phthalic acid | Cu(II), Mn(II), Zn(II) | 2D metal-organic layers | mdpi.com |

This table illustrates the types of structures formed with ligands similar to this compound, highlighting the potential for diverse architectures.

Host-Guest Interactions and Molecular Recognition Studies

The cavities and channels within porous materials like MOFs can be designed to selectively bind and recognize specific molecules, a process known as host-guest chemistry. The chemical environment of these cavities, dictated by the functional groups of the ligand, is crucial for molecular recognition.

While direct studies on host-guest interactions with frameworks made from this compound are not widely reported, the functional groups of the molecule suggest several possibilities. The aromatic ring can engage in π-π stacking interactions with guest molecules, while the carboxylate and ether groups can act as hydrogen bond donors and acceptors. The chloro group can add to the electrostatic character of the binding pocket. These features could enable the selective recognition of small organic molecules, pollutants, or biomarkers. For instance, a MOF synthesized from this ligand might exhibit selective uptake of aromatic amines or phenols through a combination of hydrogen bonding and π-π interactions. Luminescent MOFs, where the framework's fluorescence changes upon guest binding, are a promising application, and ligands with aromatic systems often contribute to this property. nih.gov

Crystal Engineering and Rational Design of Solid-State Architectures

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org The goal is to control the way molecules assemble in the solid state to form specific architectures. The structural features of this compound make it a valuable tool in crystal engineering.

The two carboxylic acid groups are primary sites for forming robust hydrogen-bonded synthons, such as the common carboxylic acid dimer. The presence of the flexible ether linkage allows the molecule to adopt different conformations, potentially leading to polymorphism—the existence of multiple crystal structures for the same compound. The chloro-substituent can participate in weaker, but structurally significant, C-H···Cl and Cl···Cl interactions, which can help in directing the three-dimensional packing of the molecules. By co-crystallizing this compound with other molecules (coformers), it is possible to create new multi-component crystals with unique properties. For example, co-crystallization with a nitrogen-containing base could lead to the formation of a salt or co-crystal held together by strong N-H···O hydrogen bonds between the base and the carboxylic acid. The analysis of the crystal structure of related benzoic acid derivatives provides insight into the likely packing arrangements. rsc.orgresearchgate.net

Self-Assembly Processes and Formation of Supramolecular Gels or Liquids

Beyond crystalline solids, this compound has the potential to act as a low-molecular-weight gelator (LMWG). Supramolecular gels are formed when LMWGs self-assemble in a solvent to create a three-dimensional network that immobilizes the solvent. elsevierpure.comnih.gov This self-assembly is driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

The ability of this compound to form strong hydrogen-bonded dimers through its carboxylic acid groups is a key feature for gel formation. In a suitable solvent, these molecules could self-assemble into one-dimensional fibrous structures, which then entangle to form a gel network. nih.gov The balance between the molecule's solubility and its tendency to aggregate is critical for gelation. The chloro-substituent and the carboxymethoxy group would modulate this solubility and influence the packing of the molecules within the fibers.

Similarly, the structural anisotropy of this compound could potentially lead to the formation of liquid crystalline phases. Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. nih.gov Molecules that form liquid crystals, known as mesogens, often have a rigid core and flexible terminal groups. While this compound itself may not be a mesogen, its derivatives, for instance, by esterifying the carboxylic acid groups with long alkyl chains, could exhibit liquid crystalline behavior. nih.govrdd.edu.iq The rigid chlorophenyl core provides the necessary structural rigidity, while the flexible alkyl chains would contribute to the fluidity of the mesophase.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

The academic progress concerning multi-substituted benzoic acids is vast, with significant contributions in the fields of synthetic chemistry, materials science, and pharmacology. Research has largely focused on derivatives where the substituent groups facilitate specific functionalities. For instance, chloro-substituted benzoic acids are recognized as important precursors in the synthesis of pharmaceuticals and agrochemicals. researchgate.netnih.gov The presence of a chlorine atom can significantly influence the electronic properties and reactivity of the benzene (B151609) ring, making these compounds versatile building blocks. researchgate.netlibretexts.org

Similarly, benzoic acids featuring ether linkages, such as carboxymethoxy groups, are explored for their potential as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The carboxyl and ether groups can act as binding sites for metal ions, leading to the formation of complex, multidimensional structures with potential applications in gas storage, catalysis, and separation technologies. mdpi.com